molecular formula C11H13N3O2S B11865366 3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11865366
M. Wt: 251.31 g/mol
InChI Key: OEADSYJLZWJNDY-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thienopyrimidine core fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-d]pyrimidine derivatives, including 3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring the purity of the final product, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been studied as an inhibitor of the SIRT1 enzyme, which plays a role in regulating cellular stress responses and cancer development . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

3-piperidin-3-yl-1H-thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13N3O2S/c15-10-9-8(3-5-17-9)13-11(16)14(10)7-2-1-4-12-6-7/h3,5,7,12H,1-2,4,6H2,(H,13,16)

InChI Key

OEADSYJLZWJNDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2C(=O)C3=C(C=CS3)NC2=O

Origin of Product

United States

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